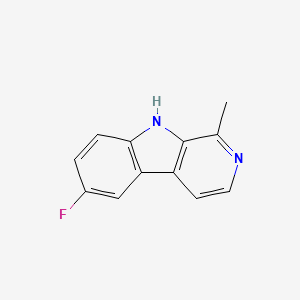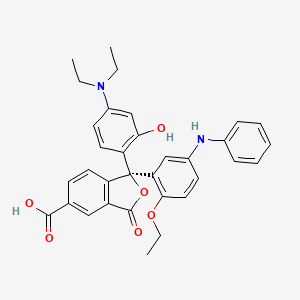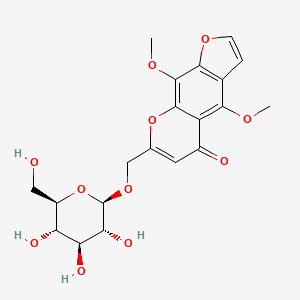
Ammiol glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammiol glucoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond this compound is derived from the plant Ammi visnaga, which is known for its medicinal properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammiol glucoside typically involves the glycosylation of ammiol with glucose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to ammiol. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or acetates in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. This method is advantageous due to its specificity and efficiency. Alternatively, chemical synthesis on an industrial scale may involve optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Ammiol glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler alcohol derivatives.
科学研究应用
Ammiol glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in cosmetic formulations.
作用机制
The mechanism of action of ammiol glucoside involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.
相似化合物的比较
Ammiol glucoside can be compared with other glycosides, such as:
Arbutin: Known for its skin-lightening properties.
Salicin: Used for its anti-inflammatory effects.
Rutin: Known for its antioxidant properties.
Uniqueness
What sets this compound apart is its unique combination of biological activities and its derivation from Ammi visnaga, which has a rich history of medicinal use
属性
CAS 编号 |
123715-08-2 |
|---|---|
分子式 |
C20H22O11 |
分子量 |
438.4 g/mol |
IUPAC 名称 |
4,9-dimethoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H22O11/c1-26-16-9-3-4-28-17(9)19(27-2)18-12(16)10(22)5-8(30-18)7-29-20-15(25)14(24)13(23)11(6-21)31-20/h3-5,11,13-15,20-21,23-25H,6-7H2,1-2H3/t11-,13-,14+,15-,20-/m1/s1 |
InChI 键 |
CLABIQPMDJOSBJ-ZHQGELOASA-N |
手性 SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)COC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



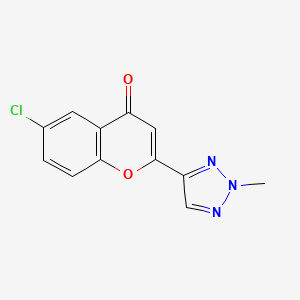


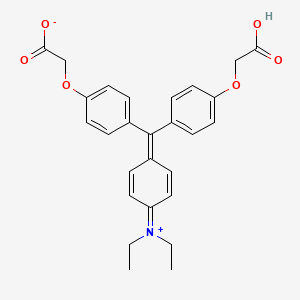
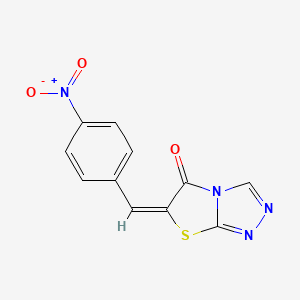


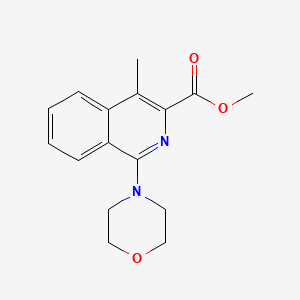
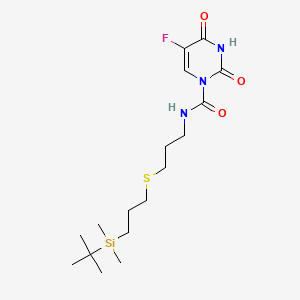
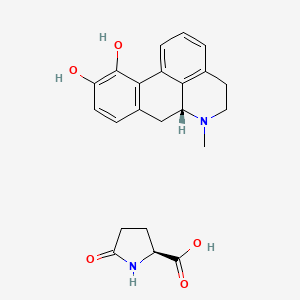
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
